molecular formula C8H16N2O B12954908 3-(3-Methoxyazetidin-1-yl)pyrrolidine

3-(3-Methoxyazetidin-1-yl)pyrrolidine

Cat. No.: B12954908
M. Wt: 156.23 g/mol
InChI Key: KLRXDENZECGWEU-UHFFFAOYSA-N
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Description

3-(3-Methoxyazetidin-1-yl)pyrrolidine is a chemical compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyazetidin-1-yl)pyrrolidine typically involves the reaction of azetidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of azetidine-3-methanol and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyazetidin-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or carbonyl-containing derivatives.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(3-Methoxyazetidin-1-yl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyazetidin-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing heterocycle with similar structural features.

    Azetidine: A four-membered nitrogen-containing heterocycle that shares the azetidine ring with the compound.

    Pyrrolizidine: A bicyclic compound containing fused pyrrolidine and azetidine rings.

Uniqueness

3-(3-Methoxyazetidin-1-yl)pyrrolidine is unique due to the presence of both pyrrolidine and azetidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(3-methoxyazetidin-1-yl)pyrrolidine

InChI

InChI=1S/C8H16N2O/c1-11-8-5-10(6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3

InChI Key

KLRXDENZECGWEU-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2CCNC2

Origin of Product

United States

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